molecular formula C17H15N3O6S B4988663 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B4988663
M. Wt: 389.4 g/mol
InChI Key: MUAOHPZCTBZJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as ENB-0040 or talabostat, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to inhibit dipeptidyl peptidase II (DPP2), a protease that is involved in the regulation of immune response and inflammation.

Mechanism of Action

2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid inhibits DPP2, a protease that is involved in the regulation of immune response and inflammation. DPP2 is expressed on the surface of various immune cells, including T cells, B cells, and dendritic cells. It is involved in the processing of antigenic peptides and the regulation of cytokine production. By inhibiting DPP2, 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid can modulate immune response and inflammation.
Biochemical and Physiological Effects:
2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have various biochemical and physiological effects. It can modulate the production of cytokines, such as interleukin-2 (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α). It can also inhibit the proliferation and activation of T cells and B cells. In addition, 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to reduce the production of reactive oxygen species (ROS) and the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1).

Advantages and Limitations for Lab Experiments

2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to using 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments. It has a short half-life in vivo, which may limit its effectiveness. In addition, it may have off-target effects on other proteases, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid. One direction is to investigate its potential therapeutic applications in various diseases, such as cancer, viral infections, and autoimmune diseases. Another direction is to study its mechanism of action in more detail, including its effects on immune cells and cytokine production. Furthermore, it may be possible to develop more potent and selective inhibitors of DPP2 based on the structure of 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid. Finally, it may be possible to develop new formulations of 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid that have a longer half-life and improved efficacy in vivo.

Synthesis Methods

2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid can be synthesized by a multistep process starting from 4-ethoxy-3-nitrobenzoic acid. The first step involves the conversion of 4-ethoxy-3-nitrobenzoic acid to its acid chloride derivative using thionyl chloride. This is followed by the reaction of the acid chloride with thiourea to form the corresponding thiourea derivative. The final step involves the reaction of the thiourea derivative with 2-amino-5-nitrobenzoic acid to form 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid.

Scientific Research Applications

2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. It has also been found to inhibit the replication of HIV-1 in vitro. In addition, 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to reduce inflammation in animal models of arthritis and inflammatory bowel disease.

properties

IUPAC Name

2-[(4-ethoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c1-2-26-14-8-7-10(9-13(14)20(24)25)15(21)19-17(27)18-12-6-4-3-5-11(12)16(22)23/h3-9H,2H2,1H3,(H,22,23)(H2,18,19,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAOHPZCTBZJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(4-Ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid

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